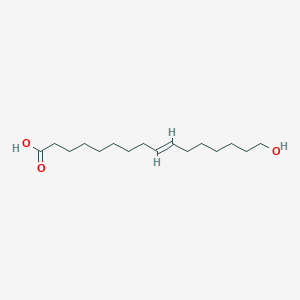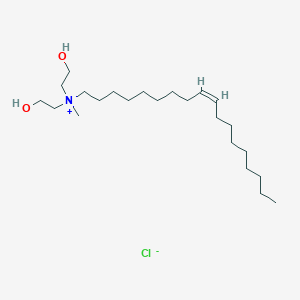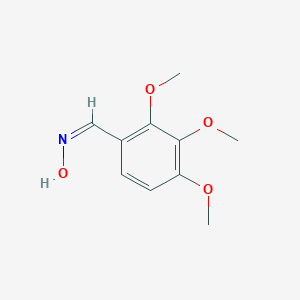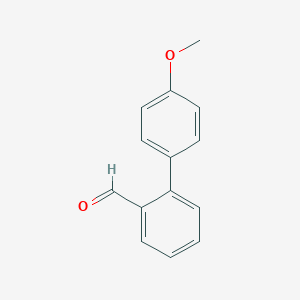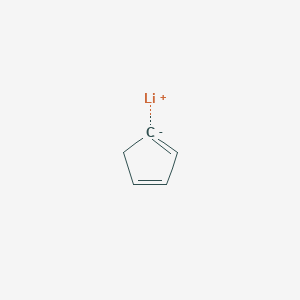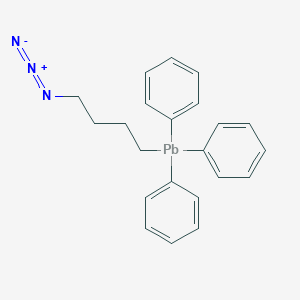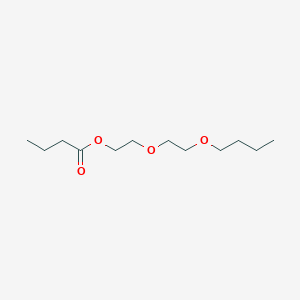
2-(2-Butoxyethoxy)ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxyethoxy)ethyl butanoate, also known as DBE-DB, is a chemical compound that is widely used in various scientific research applications. This compound is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(2-Butoxyethoxy)ethyl butanoate is not well understood. However, it is believed to act as a solvent by dissolving various organic compounds and facilitating their isolation and purification.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(2-Butoxyethoxy)ethyl butanoate. However, studies have shown that this compound is relatively non-toxic and does not pose a significant risk to human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Butoxyethoxy)ethyl butanoate as a solvent in laboratory experiments is its ability to dissolve a wide range of organic compounds. Additionally, it has a relatively low toxicity and is not harmful to the environment. However, its use is limited by its relatively high cost and the fact that it is not suitable for use with certain types of compounds.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(2-Butoxyethoxy)ethyl butanoate. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in various scientific fields. Finally, there is a need to explore the potential environmental impacts of using 2-(2-Butoxyethoxy)ethyl butanoate in laboratory experiments.
Synthesemethoden
The synthesis of 2-(2-Butoxyethoxy)ethyl butanoate involves the reaction of butanoic acid with 2-(2-butoxyethoxy)ethanol in the presence of a catalyst. This process is typically carried out under controlled conditions to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxyethoxy)ethyl butanoate is commonly used as a solvent in various scientific research applications. This compound is particularly useful in the field of organic chemistry, where it is used to dissolve and isolate various organic compounds. Additionally, it is used in the production of various polymers and resins.
Eigenschaften
CAS-Nummer |
17611-91-5 |
|---|---|
Produktname |
2-(2-Butoxyethoxy)ethyl butanoate |
Molekularformel |
C12H24O4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethyl butanoate |
InChI |
InChI=1S/C12H24O4/c1-3-5-7-14-8-9-15-10-11-16-12(13)6-4-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
UWAALKSFUOKZEZ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)CCC |
Kanonische SMILES |
CCCCOCCOCCOC(=O)CCC |
Andere CAS-Nummern |
17611-91-5 |
Synonyme |
2-(2-butoxyethoxy)ethyl butanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



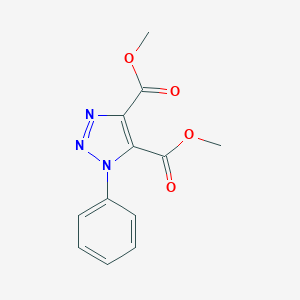
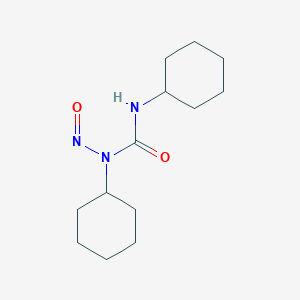
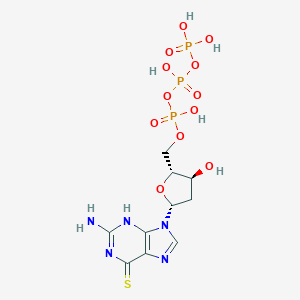
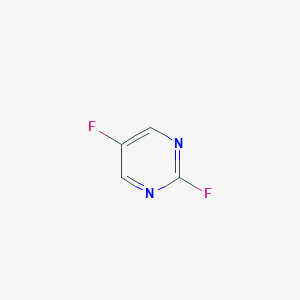
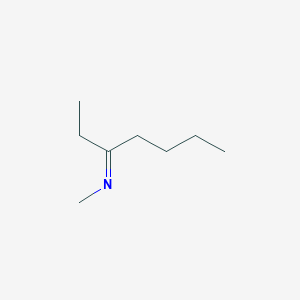
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
